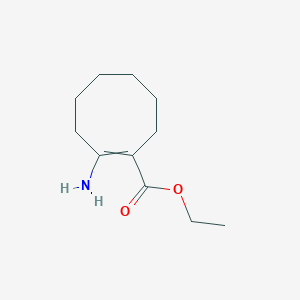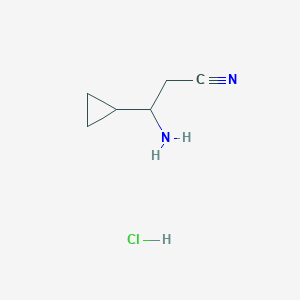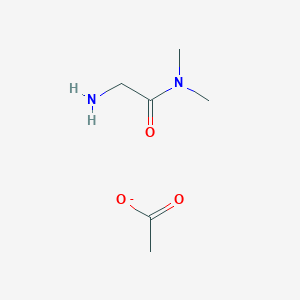![molecular formula C11H11NO5 B11822015 (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid](/img/structure/B11822015.png)
(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid: is an organic compound characterized by the presence of a benzodioxole ring, an ethylidene group, and an aminooxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with aminooxyacetic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The benzodioxole ring can participate in substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways due to its unique structural features.
Medicine: Potential medicinal applications include the development of new pharmaceuticals targeting specific biochemical pathways.
Industry: In industrial settings, the compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may modulate biochemical pathways by binding to specific sites, thereby influencing the activity of these targets.
Comparison with Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Berberine: A natural compound with potential antidiabetic properties, acting through various biochemical pathways.
Methylammonium lead halide: A compound with applications in solar cells and other electronic devices.
Uniqueness: (([(1E)-1-(1,3-Benzodioxol-5-yl)ethylidene]amino)oxy)acetic acid stands out due to its unique combination of a benzodioxole ring and an aminooxyacetic acid moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
Properties
Molecular Formula |
C11H11NO5 |
|---|---|
Molecular Weight |
237.21 g/mol |
IUPAC Name |
2-[(Z)-1-(1,3-benzodioxol-5-yl)ethylideneamino]oxyacetic acid |
InChI |
InChI=1S/C11H11NO5/c1-7(12-17-5-11(13)14)8-2-3-9-10(4-8)16-6-15-9/h2-4H,5-6H2,1H3,(H,13,14)/b12-7- |
InChI Key |
HEHGIGQYINOBGR-GHXNOFRVSA-N |
Isomeric SMILES |
C/C(=N/OCC(=O)O)/C1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CC(=NOCC(=O)O)C1=CC2=C(C=C1)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 2-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-7-carboxylate](/img/structure/B11821940.png)
![N-(1-[4-(Pyridin-3-ylmethoxy)phenyl]ethylidene)hydroxylamine](/img/structure/B11821943.png)





![tert-butyl 3-bromo-6-(1-dimethylsilyloxy-2,2-dimethylpropyl)-6,7-dihydro-4H-triazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B11821975.png)

![N-[1-(4-bromo-2-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B11821985.png)
![N-{5-methyl-5H,6H,7H-pyrrolo[1,2-b][1,2,4]triazol-7-ylidene}hydroxylamine](/img/structure/B11821993.png)



